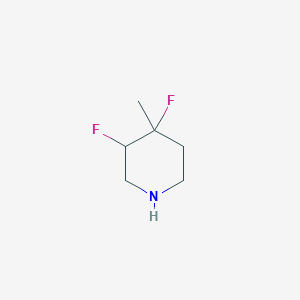

3,4-Difluoro-4-methylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-difluoro-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c1-6(8)2-3-9-4-5(6)7/h5,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLFOADGNMQTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Difluoro 4 Methylpiperidine and Analogues

Approaches to Carbon-Fluorine Bond Formation in Piperidine (B6355638) Rings

The synthesis of fluorinated piperidines presents considerable challenges, with conventional methods such as nucleophilic and electrophilic fluorination offering specific, though sometimes limited, pathways to these valuable motifs. nih.gov The choice of strategy often depends on the available starting materials, the desired stereochemistry, and the specific substitution pattern of the target molecule.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is a cornerstone for creating C-F bonds. The diastereoselective synthesis of monofluorinated piperidines can be achieved through nucleophilic substitution, although it often requires the meticulous preparation of precursors with defined stereochemistry. nih.gov

Common nucleophilic fluorinating agents include simple alkali metal salts such as potassium fluoride (KF) and cesium fluoride (CsF), as well as tetralkylammonium salts like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.org These reagents are typically used in polar aprotic solvents to displace leaving groups like tosylates or halides in an SN2 or SNAr fashion. acsgcipr.org For instance, the reaction of 4,4′-dinitro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-dioxide with TBAF or CsF can selectively produce the difluoro-substituted product. mdpi.com In the context of piperidine synthesis, a pre-existing hydroxyl group on the ring can be converted into a good leaving group to facilitate nucleophilic fluorination.

Recent advancements have utilized hydrogen bonding catalysis to control the regioselectivity of nucleophilic fluorination on substrates like dissymmetric aziridinium (B1262131) salts, which can serve as precursors to fluorinated amino compounds. nih.gov By modulating the charge density of the fluoride ion with a hydrogen-bond donor catalyst, the kinetic regioselectivity of the ring-opening fluorination can be influenced. nih.gov

Table 1: Common Nucleophilic Fluorinating Reagents

| Reagent | Abbreviation | Typical Application |

|---|---|---|

| Potassium Fluoride | KF | Displacement of leaving groups. |

| Cesium Fluoride | CsF | Used for displacement reactions, often more reactive than KF. |

| Tetrabutylammonium fluoride | TBAF | Highly reactive source for SN2 and SNAr reactions. acsgcipr.org |

Electrophilic Fluorination Strategies

Electrophilic fluorination provides an alternative route where a carbon-centered nucleophile attacks an electrophilic source of fluorine. wikipedia.org This method is frequently used for creating fluorinated piperidine derivatives and often necessitates the use of pre-functionalized precursors. nih.gov The development of modern electrophilic fluorinating agents has centered on compounds containing a nitrogen-fluorine (N-F) bond, which are regarded as safer and more stable than earlier reagents based on O-F bonds or elemental fluorine. wikipedia.org

These N-F reagents can be neutral or cationic. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are highly effective and commonly employed for the fluorination of a wide range of nucleophiles, including enolates, enamines, and carbanions. wikipedia.org For example, α-fluorinated aminoalkylboronic acids can be generated from secondary amines and α-boryl aldehydes through the electrophilic fluorination of boryl enamines. researchgate.net The mechanism of electrophilic fluorination is complex and may proceed through either an SN2 or a single-electron transfer (SET) pathway, depending on the substrates and reaction conditions. wikipedia.org

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Class |

|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F Reagent wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F Reagent wikipedia.org |

Construction of the 3,4-Difluoro-4-methylpiperidine Ring System

The assembly of the piperidine ring itself is a critical phase of the synthesis. For complex substitution patterns like that of this compound, ring-closing reactions of functionalized acyclic precursors are a powerful approach.

Ring-Closing Reactions of Acyclic Precursors

These strategies involve designing a linear molecule that already contains the necessary atoms and functional groups, which then undergoes cyclization to form the final heterocyclic ring.

Intramolecular cyclization is a broad and versatile strategy for forming heterocyclic rings. The synthesis of 3-amino-5-fluoroalkylfurans from easily prepared fluorovinamides serves as an illustrative example of this principle. nih.gov In this process, the acyclic precursor cyclizes to afford the desired furan (B31954) as a hydrochloride salt in nearly quantitative yields. nih.gov A similar strategic approach can be envisioned for piperidine synthesis, where an appropriately substituted acyclic amine containing a leaving group at the terminal position can undergo intramolecular nucleophilic substitution to form the six-membered ring.

The ene cyclization has proven to be a highly effective method for synthesizing substituted piperidines. researchgate.net Specifically, the carbonyl ene and related Prins cyclizations of 4-aza-1,7-diene systems provide a robust pathway to 3,4-disubstituted piperidines. nih.govresearchgate.net

The outcome of these cyclizations can be highly dependent on the choice of catalyst and reaction conditions, allowing for selective access to either cis or trans diastereomers. nih.gov For example, the cyclization of certain aldehydes catalyzed by Lewis acids like methylaluminum dichloride (MeAlCl₂) at elevated temperatures proceeds under thermodynamic control to yield predominantly the trans-piperidine isomer. nih.govcardiff.ac.uk Conversely, performing the cyclization at low temperatures, or using Brønsted acids like hydrochloric acid (HCl) in a Prins-type reaction, favors kinetic control and leads primarily to the cis-piperidine product. nih.govcardiff.ac.uk This switchable diastereoselectivity provides a powerful tool for accessing specific stereoisomers of substituted piperidines.

Table 3: Catalyst-Dependent Diastereoselectivity in Ene Cyclizations of Aldehyde Precursors

| Catalyst | Temperature | Control | Predominant Isomer | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|

| MeAlCl₂ | Reflux | Thermodynamic | trans | Up to 7:93 nih.gov |

| Various Lewis Acids | Low Temp | Kinetic | cis | Predominantly cis nih.gov |

Dearomatization-Hydrogenation (DAH) of Fluoropyridine Precursors

A powerful and increasingly utilized strategy for the synthesis of fluorinated piperidines involves the dearomatization-hydrogenation (DAH) of readily available fluoropyridine precursors. nih.govnih.gov This approach circumvents the often challenging direct fluorination of pre-formed piperidine rings. The DAH process typically involves a two-step sequence within a single pot: an initial dearomatization of the fluoropyridine followed by the complete saturation of the resulting intermediate via hydrogenation. nih.govnih.gov

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysis offers a robust and practical method for the hydrogenation of fluoropyridines. huji.ac.ilacs.org A key advantage of this approach is the use of commercially available and often reusable catalysts, simplifying product purification.

A notable development in this area is the use of palladium-based catalysts for the cis-selective hydrogenation of fluoropyridines. acs.org Researchers have demonstrated that using a common heterogeneous palladium catalyst allows for the selective reduction of fluoropyridines over other aromatic systems like benzene (B151609) and imidazole. nih.govacs.org This chemoselectivity is a significant advantage when dealing with complex substrates. The process has been shown to be robust, with a high tolerance for air and moisture. acs.org The addition of a Brønsted acid is often crucial for achieving high conversion rates and minimizing hydrodefluorination, an undesired side reaction where fluorine atoms are replaced by hydrogen. sci-hub.se

For instance, the hydrogenation of various fluoropyridines using palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C) under hydrogen pressure has been successfully employed to produce a range of (multi)fluorinated piperidines in good yields and high diastereoselectivity. nih.govacs.org The reaction conditions are typically mild, and the process can be scaled up. acs.org To facilitate the isolation of the often volatile piperidine products, they are frequently trapped in situ by derivatization with protecting groups like benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc). acs.org

| Catalyst | Substrate | Product | Yield | Diastereomeric Ratio (dr) | Reference |

| Pd(OH)2/C | 3-Fluoropyridine | Cbz-3-fluoropiperidine | High | >95:5 | acs.org |

| Pd/C | 4-Fluoropyridine | Fmoc-4-fluoropiperidine | Good | Excellent | acs.org |

This table presents illustrative data on heterogeneous catalytic hydrogenation of fluoropyridines.

Homogeneous Catalytic Hydrogenation

While heterogeneous catalysis is widely used, homogeneous catalysts, which are soluble in the reaction medium, offer distinct advantages in terms of selectivity and milder reaction conditions. youtube.comyoutube.comyoutube.com Wilkinson's catalyst, a rhodium-based complex, is a well-known example of a homogeneous hydrogenation catalyst. youtube.com Homogeneous catalysts can be tailored by modifying the ligands around the metal center, allowing for fine-tuning of their reactivity and selectivity. youtube.com

In the context of fluoropyridine reduction, rhodium-catalyzed processes have proven particularly effective. nih.govspringernature.com A one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines. nih.govnih.govspringernature.com This method has been successfully applied to the synthesis of fluorinated analogues of commercial drugs. nih.gov The choice of rhodium catalyst and reaction conditions is critical to prevent catalyst poisoning and undesired hydrodefluorination. springernature.com For example, rhodium-carbene complexes have been explored for the asymmetric hydrogenation of heteroaromatics. springernature.com

Reductive Transamination Pathways for Fluoropiperidines

Reductive transamination represents an alternative and powerful approach for the synthesis of chiral fluoropiperidines. researchgate.netresearchgate.netbioorganica.com.ua This method typically involves the reaction of a carbonyl compound with an amine source, followed by reduction of the resulting imine or enamine intermediate.

A rhodium-catalyzed reductive transamination of pyridinium (B92312) salts has been developed for the rapid synthesis of a variety of chiral piperidines, including fluorinated derivatives. researchgate.net This asymmetric process allows for the preparation of enantioenriched fluoropiperidines from simple starting materials. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Enzymatic dynamic asymmetric transamination has also emerged as a valuable tool. scientificupdate.com For instance, the transamination of a fluoroketone using an amine oxidase/ene imine reductase cascade can produce syn-3-fluoro-4-aminopiperidine derivatives with high diastereoselectivity and enantiomeric excess. scientificupdate.com This chemo-enzymatic approach highlights the power of combining chemical synthesis with biocatalysis to access stereochemically defined fluorinated piperidines. nih.gov

| Method | Substrate | Product | Key Features | Reference |

| Rh-catalyzed reductive transamination | Pyridinium salt | Chiral fluoropiperidine | Asymmetric, mild conditions | researchgate.net |

| Enzymatic dynamic asymmetric transamination | Fluoroketone | syn-3-fluoro-4-aminopiperidine derivative | High dr and ee | scientificupdate.com |

This table summarizes key aspects of reductive transamination pathways for fluoropiperidine synthesis.

Palladium and Rhodium-Catalyzed Cyclizations

Palladium and rhodium-catalyzed cyclization reactions provide another strategic avenue for the construction of the fluorinated piperidine ring system. These methods often involve the intramolecular reaction of a suitably functionalized acyclic precursor.

Palladium-catalyzed fluoroalkylative cyclization of olefins has been reported for the synthesis of various heterocyclic compounds. nih.gov While specific examples leading directly to this compound are not extensively detailed in the provided context, the general methodology, which involves the formation of C(sp3)-CF2 and C-N bonds in a single step, holds promise for the synthesis of fluorinated piperidines. nih.gov

Rhodium catalysis has been employed in the C–H α-fluoroalkenylation/annulation of β-ketosulfoxonium ylides, leading to the formation of various fluorinated heterocycles. rsc.org The development of intramolecular Heck-type reactions catalyzed by palladium could also be envisioned as a viable route to fluorinated piperidines from appropriately substituted acyclic precursors. whiterose.ac.uk

Stereoselective Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric catalysis plays a pivotal role in achieving this stereochemical control.

2 Biocatalytic Approaches to Enantiopure Fluoropiperidines

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure pharmaceuticals, offering high selectivity under mild reaction conditions. A notable example is the application of biocatalytic desymmetrization to produce enantiopure fluoropiperidine derivatives.

Researchers have successfully employed this strategy on a large scale to synthesize (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid. researchgate.netjyu.fi The process begins with the chemical synthesis of a meso-diester precursor, which is then subjected to enzymatic hydrolysis. A key step involves the use of an enzyme, such as a lipase (B570770), to selectively hydrolyze one of the two ester groups in the prochiral substrate. This enzymatic desymmetrization effectively distinguishes between the two enantiotopic halves of the molecule, leading to a chiral monoacid with high enantiomeric excess.

In one reported large-scale synthesis, a lipase was used for the desymmetrization of a meso-piperidine-3,5-dicarboxylate derivative. researchgate.netjyu.fi The reaction conditions were optimized to achieve high conversion and enantioselectivity. The resulting chiral monoacid serves as a versatile intermediate that can be further elaborated to introduce fluorine and other functionalities. For instance, a subsequent photochemical decarboxylative fluorination can be employed to install the fluorine atom at the desired position. researchgate.netjyu.fi This combined chemo-enzymatic approach has proven to be scalable and effective for the production of highly valuable, enantiopure fluorinated piperidine building blocks. researchgate.net

Table 1: Biocatalytic Desymmetrization for the Synthesis of a Chiral Fluoropiperidine Precursor researchgate.netjyu.fi

| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| meso-N-Cbz-piperidine-3,5-diethyl ester | Lipase | (3S,5R)-N-Cbz-5-(ethoxycarbonyl)piperidine-3-carboxylic acid | >95 | >99 |

3 Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in organic synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

One notable application of this methodology in the context of fluorinated piperidines involves the use of a chiral imino lactone derived from (R)-phenylglycinol. nih.gov This chiral auxiliary has been instrumental in the preparation of optically pure quaternary piperidines, including fluorinated analogs. The synthesis commences with the attachment of the chiral auxiliary to a suitable precursor, creating a chiral substrate. The stereocenter on the auxiliary then directs the facial selectivity of subsequent reactions. For instance, the addition of a trifluoromethyl group using (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) to the chiral imino lactone can proceed with high diastereoselectivity. nih.gov The resulting product, now bearing the trifluoromethyl group in a defined stereochemical orientation, can then be further manipulated and cyclized to form the desired fluorinated piperidine.

Another example demonstrates the use of an oxazolidine-substituted pyridine (B92270) as a precursor for enantioenriched fluoropiperidines. researchgate.net In this approach, the chiral oxazolidine (B1195125) auxiliary directs the diastereoselective hydrogenation of the pyridine ring. Subsequent cleavage of the auxiliary yields the enantioenriched fluorinated piperidine.

Table 2: Chiral Auxiliary-Mediated Synthesis of Fluorinated Piperidine Derivatives

| Chiral Auxiliary | Starting Material | Key Reaction | Product | Diastereomeric Ratio (d.r.) / Enantiomeric Ratio (e.r.) | Reference |

| (R)-phenylglycinol derivative | Chiral imino lactone | Addition of TMSCF3 | α-(Trifluoromethyl)pipecolic acid derivative | High diastereoselectivity | nih.gov |

| (S)-4-phenyloxazolidine | Oxazolidine-substituted fluoropyridine | Hydrogenation | Enantioenriched 3-fluoropiperidine (B1141850) | 95:5 e.r. | researchgate.net |

4 Diastereoselective Functionalization of Piperidine Scaffolds

The diastereoselective functionalization of pre-existing piperidine rings offers a convergent and efficient route to complex substituted piperidines. This approach is particularly valuable for introducing fluorine or other groups onto a piperidine core that already possesses defined stereocenters.

A powerful method for achieving this is the heterogeneous hydrogenation of fluoropyridines. This strategy allows for the cis-selective reduction of the pyridine ring, leading to the formation of (multi)fluorinated piperidines with good to excellent diastereoselectivity. researchgate.netresearchgate.net The choice of catalyst and reaction conditions is crucial for achieving high selectivity and preventing side reactions such as hydrodefluorination. This method has been successfully applied to synthesize a variety of fluorinated piperidines, including those bearing additional substituents.

Photoredox catalysis has also emerged as a valuable tool for the diastereoselective functionalization of piperidines. For instance, the α-amino C-H arylation of highly substituted piperidine derivatives can be achieved with high diastereoselectivity. This reaction proceeds via a radical mechanism, and the stereochemical outcome is often controlled by thermodynamic factors, leading to the formation of the most stable diastereomer. This method allows for the introduction of aryl groups at the C2 position of the piperidine ring with excellent control over the relative stereochemistry.

Table 3: Diastereoselective Functionalization of Piperidine Scaffolds

| Starting Material | Reaction | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| 3-Fluoropyridine | Heterogeneous Hydrogenation | Pd/C | cis-3-Fluoropiperidine | >20:1 | researchgate.netresearchgate.net |

| Substituted Piperidine | Photoredox C-H Arylation | Ir(ppy)3 | C2-Arylated Piperidine | up to >95:5 |

Mechanistic Investigations of Reactions Involving 3,4 Difluoro 4 Methylpiperidine Derivatives

Reaction Pathway Elucidation for Piperidine (B6355638) Ring Formation

The formation of the 3,4-difluoro-4-methylpiperidine ring can be approached through several synthetic strategies, with the most common being the hydrogenation of a corresponding substituted fluoropyridine precursor. This method is advantageous due to the wide availability of functionalized pyridines. The general pathway involves the reduction of the aromatic pyridine (B92270) ring to the saturated piperidine ring.

One prominent method is the rhodium-catalyzed dearomatization-hydrogenation (DAH) process. This one-pot reaction transforms fluoropyridine precursors into all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The proposed mechanism involves an initial dearomatization of the fluoropyridine, followed by hydrogenation to saturate the ring. nih.gov

Another significant pathway is the heterogeneous hydrogenation using a palladium catalyst. This method allows for the cis-selective reduction of fluoropyridines. nih.govacs.org A key challenge in this pathway is the competing hydrodefluorination reaction, which can lead to the formation of non-fluorinated piperidine byproducts. nih.gov The reaction conditions, therefore, must be carefully optimized to favor the desired fluorinated product.

Synthetic strategies can also involve the 1,4-addition of reagents like ethyl bromodifluoroacetate to substituted acrylonitriles, followed by a series of transformations including reduction of the nitrile, lactamization, and subsequent reduction of the lactam to yield the piperidine ring. nih.gov

The table below summarizes potential precursor types and the corresponding primary reaction pathways for forming fluorinated piperidine rings.

| Precursor Type | Reaction Pathway | Key Features |

| Substituted Fluoropyridines | Rhodium-catalyzed Dearomatization-Hydrogenation (DAH) | High diastereoselectivity for cis-products. nih.gov |

| Substituted Fluoropyridines | Heterogeneous Palladium-catalyzed Hydrogenation | cis-selective reduction; potential for hydrodefluorination. nih.govacs.org |

| Substituted Acrylonitriles | 1,4-Addition and Cyclization/Reduction | Multi-step process involving lactam intermediates. nih.gov |

Role of Catalysts in Mechanistic Cycles

Catalysts are central to the efficient and selective synthesis of this compound derivatives. The choice of catalyst dictates the reaction mechanism and the stereochemical outcome.

In the context of palladium-catalyzed hydrogenation , a heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed. The catalytic cycle is believed to involve the adsorption of the fluoropyridine onto the palladium surface, followed by the sequential addition of hydrogen atoms. The catalyst's surface plays a crucial role in directing the stereochemistry of the hydrogenation, generally leading to cis-products. nih.gov The catalyst also influences the extent of undesired hydrodefluorination. nih.gov

For rhodium-catalyzed DAH processes , the rhodium complex actively participates in both the dearomatization and hydrogenation steps. nih.gov While the detailed catalytic cycle for this specific transformation is not fully elucidated in the provided literature, analogous systems suggest a cycle involving coordination of the pyridine, dearomatizing reduction, and subsequent hydrogenation of the resulting intermediates.

In silver-catalyzed electrophilic fluorination reactions, which could be relevant for introducing fluorine atoms onto a pre-existing piperidine ring, the proposed mechanism involves three key steps:

Transmetallation: An organometallic precursor (e.g., an arylstannane) transfers its organic group to the silver(I) catalyst.

Oxidation: The resulting arylsilver(I) species is oxidized by an electrophilic fluorinating reagent.

Reductive Elimination: The final step is the formation of the C-F bond through reductive elimination from a high-valent arylsilver fluoride (B91410) complex. nih.gov

The following table outlines the roles of different catalysts in relevant synthetic transformations.

| Catalyst Type | Reaction | Role in Mechanistic Cycle |

| Palladium (heterogeneous) | Hydrogenation of Fluoropyridines | Adsorption of substrate, sequential hydrogen addition, influences stereoselectivity. nih.gov |

| Rhodium Complexes | Dearomatization-Hydrogenation (DAH) | Facilitates both dearomatization and hydrogenation steps. nih.gov |

| Silver (e.g., Ag₂O) | Electrophilic Fluorination | Mediates transmetallation, oxidation, and C-F reductive elimination. nih.gov |

Intermediates and Transition States in Fluorination Reactions

The intermediates and transition states in the synthesis of fluorinated piperidines are critical in determining the reaction's outcome, particularly its stereoselectivity.

In the hydrogenation of fluoropyridines , partially hydrogenated species, such as di- and tetrahydropyridines, are key intermediates. The stereochemistry of the final product is often determined by the facial selectivity of hydrogen addition to these intermediates. Preliminary mechanistic investigations suggest that hydrodefluorination, when it occurs, happens on these dearomatized intermediates. nih.gov

During electrophilic fluorination , the formation of a high-valent metal-fluoride complex is a proposed key intermediate. For instance, in silver-catalyzed reactions, a dinuclear Ag(II)-Ag(II) complex has been suggested. nih.gov The geometry of this intermediate and the subsequent transition state for reductive elimination are crucial for the C-F bond formation. A significant challenge in this step is the highly polarized nature of the metal-fluorine bond, which can make reductive elimination difficult. nih.gov

Computational studies on the conformational behavior of fluorinated piperidines provide insight into the stability of potential intermediates and transition states. Forces such as electrostatic interactions, hyperconjugation, and steric factors influence the conformational preferences of the piperidine ring, which in turn can affect the energy of transition states leading to different stereoisomers. researchgate.net For example, in some fluorinated piperidines, there is a strong preference for the fluorine atom to occupy an axial position, which can be rationalized by dipole minimization and hyperconjugative effects. researchgate.netresearchgate.net

The table below details some of the proposed intermediates and the factors influencing transition states in relevant reactions.

| Reaction | Key Intermediates | Factors Influencing Transition States |

| Hydrogenation of Fluoropyridines | Di- and Tetrahydropyridine species | Adsorption geometry on catalyst surface, steric hindrance. nih.gov |

| Electrophilic Fluorination | High-valent metal-fluoride complexes | Polarization of metal-fluorine bond, orbital overlap for reductive elimination. nih.gov |

| General Piperidine Ring Conformations | Chair and boat conformers | Electrostatic interactions, hyperconjugation, steric strain. researchgate.net |

Solvent and Additive Effects on Reaction Mechanisms

Solvents and additives can have a profound impact on the reaction mechanism, rate, and selectivity in the synthesis of this compound derivatives.

In hydrogenation reactions , the choice of solvent can influence the solubility of the substrate and the catalyst's activity. While not extensively detailed for this specific compound, in related syntheses of fluorinated piperidines, solvents like methanol (B129727) have been used. acs.org

The use of additives can also be critical. For example, in some peptide synthesis applications involving a piperidine derivative (4-methylpiperidine), the base is used to remove a protecting group via a beta-elimination mechanism. scielo.org.mx In the context of fluorinated piperidine synthesis, acidic or basic additives could potentially influence the protonation state of the nitrogen atom, thereby affecting the reactivity of the ring.

The following table summarizes the observed effects of solvents and additives in related synthetic methodologies.

| Reaction Context | Solvent/Additive | Observed Effect on Mechanism |

| Peptide Synthesis with 4-Methylpiperidine | 4-Methylpiperidine in DMF | Acts as a base to facilitate beta-elimination for deprotection. scielo.org.mxresearchgate.net |

| Hydrogenation of Fluoropyridines | Methanol | Common solvent for hydrogenation reactions. acs.org |

Isotopic Labeling Studies for Mechanistic Validation

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While no specific isotopic labeling studies have been reported for the synthesis of this compound, the principles of this methodology are broadly applicable.

For instance, deuterium (B1214612) labeling could be used to probe the mechanism of hydrogenation . By using deuterium gas (D₂) instead of hydrogen (H₂), the stereochemistry of the addition to the pyridine ring can be determined by analyzing the location and orientation of the deuterium atoms in the final product using techniques like NMR spectroscopy or mass spectrometry. This would provide definitive evidence for whether the addition is cis or trans.

Similarly, the use of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is common in the synthesis of radiolabeled molecules for positron emission tomography (PET). nih.gov Introducing an ¹⁸F label could help in studying the mechanism of fluorination reactions. For example, in a nucleophilic fluorination reaction, using [¹⁸F]fluoride as the fluorine source would allow for the tracking of the fluoride ion's path, confirming its role as the nucleophile.

The table below illustrates how isotopic labeling could be hypothetically applied to study the reaction mechanisms for the synthesis of this compound.

| Isotope | Labeled Reagent | Mechanistic Question to Address | Analytical Technique |

| Deuterium (D) | Deuterium gas (D₂) | Stereochemistry of hydrogenation (cis vs. trans addition). | NMR Spectroscopy, Mass Spectrometry |

| Fluorine-18 (¹⁸F) | [¹⁸F]Fluoride | Role of fluoride as a nucleophile in substitution reactions. | Radio-TLC, HPLC, PET Imaging |

| Carbon-13 (¹³C) | ¹³C-labeled precursor | To trace the carbon skeleton and identify bond-forming and bond-breaking steps. | ¹³C NMR Spectroscopy, Mass Spectrometry |

Stereochemical Control and Absolute Configuration in 3,4 Difluoro 4 Methylpiperidine Scaffolds

Diastereoselectivity in the Formation of 3,4-Difluoro-4-methylpiperidine

The formation of the this compound scaffold presents a significant stereochemical challenge due to the presence of two adjacent stereocenters at C-3 and C-4. The relative orientation of the substituents at these positions can be either cis or trans, leading to two diastereomeric pairs of enantiomers. Achieving high diastereoselectivity in favor of a single diastereomer is a key objective in the synthesis of these compounds.

One effective strategy for controlling diastereoselectivity is the use of a Lewis acid-catalyzed ene cyclization of 4-aza-1,7-dienes. nih.gov In a study on the synthesis of 3,4-disubstituted piperidines, it was demonstrated that activating the enophile with two ester groups led to a highly facile ene cyclization catalyzed by methylaluminum dichloride (MeAlCl₂), affording the trans 3,4-disubstituted piperidines with a diastereomeric ratio of over 200:1. nih.gov This approach highlights the potential for achieving high diastereoselectivity through the careful selection of substrates and catalysts.

Another approach involves the diastereoselective synthesis of 4-aryl-3-methyl-4-piperidinemethanol derivatives, which can serve as precursors to fluorinated analogues. researchgate.net The key to controlling the C-3 and C-4 relative stereochemistry was the alkoxymethylation of a metalloenamine generated from a 4-aryl-3-methyl-1,2,3,6-tetrahydropyridine, which yielded the (3R,4S)-form. researchgate.net Alternatively, nucleophilic substitution of a fluoroarene with a deprotonated 3-methyl-4-piperidinenitrile afforded the (3R,4R)-isomer. researchgate.net These methods demonstrate that the choice of reaction pathway can dictate the resulting diastereomer.

A patent for the preparation of trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine describes a method involving the reaction of p-fluorobenzaldehyde with triethyl phosphonoacetate to form 4-fluoroethyl cinnamate. This is followed by a reaction with N-methylaminocarbonylethyl acetate (B1210297) to generate a piperidinedione ring, which is subsequently reduced to yield the trans product. google.com This multi-step synthesis exemplifies a pathway to a specific diastereomer of a substituted piperidine (B6355638).

| Reaction Type | Substrate | Catalyst/Reagent | Product | Diastereomeric Ratio (dr) | Reference |

| Lewis Acid-Catalyzed Ene Cyclization | 4-Aza-1,7-diene with two ester groups | MeAlCl₂ | trans-3,4-Disubstituted piperidine | >200:1 | nih.gov |

| Alkoxymethylation of Metalloenamine | 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | - | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | - | researchgate.net |

| Nucleophilic Substitution | Fluoroarene and deprotonated 3-methyl-4-piperidinenitrile | - | (3R,4R)-4-Aryl-3-methyl-4-piperidinemethanol | - | researchgate.net |

| Multi-step Synthesis and Reduction | Piperidinedione derivative | KBH₄, BF₃·OEt₂ | trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | - | google.com |

Enantioselective Synthesis of this compound Isomers

The development of enantioselective methods for the synthesis of specific stereoisomers of this compound is crucial for investigating their distinct biological properties. Asymmetric catalysis provides a powerful tool for accessing enantiomerically enriched fluorinated piperidines.

A notable example is the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine, a closely related analogue. acs.org This synthesis features a highly regio-, chemo-, and enantioselective asymmetric hydrogenation of an N-benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride. acs.org The use of a rhodium catalyst with the Walphos 003 ligand was critical for achieving high enantioselectivity, yielding the target compound with over 99% enantiomeric excess (ee). acs.org

Organocatalysis has also emerged as a valuable strategy for the enantioselective synthesis of fluorinated piperidine derivatives. An organocatalytic aza-Michael addition of 4-nitro-pyrazole to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate has been developed, enabling a concise, four-step, stereoselective synthesis of a highly functionalized 3,3-difluoro-4-pyrazolo-piperidine. nih.gov This approach demonstrates the potential of organocatalysis in constructing complex fluorinated heterocyclic scaffolds with high enantiopurity.

Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. organic-chemistry.org Subsequent reduction can then furnish a wide variety of enantioenriched 3-substituted piperidines. organic-chemistry.org

| Catalytic System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Rh(NBD)₂(BF₄) / Walphos 003 | N-Benzyl-4-((tert-butoxycarbonyl)amino)-5-fluoro-tetrahydropyridinium chloride | cis-4-Amino-3-fluoro-1-methylpiperidine | >99% | acs.org |

| Organocatalyst | Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate and 4-nitro-pyrazole | 3,3-Difluoro-4-pyrazolo-piperidine derivative | - | nih.gov |

| Rh-catalyst | Phenyl pyridine-1(2H)-carboxylate and boronic acids | 3-Substituted tetrahydropyridine | High | organic-chemistry.org |

Determination and Control of C-3 and C-4 Stereocenters

The unambiguous determination of the absolute and relative stereochemistry of the C-3 and C-4 stereocenters is essential. Several analytical techniques are employed for this purpose.

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds, providing definitive proof of the absolute configuration of chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly Nuclear Overhauser Effect (NOE) experiments, can be used to determine the relative stereochemistry of the substituents on the piperidine ring. The spatial proximity of protons on the C-3 and C-4 substituents will result in observable NOE correlations, allowing for the assignment of cis or trans configurations. A systematic survey of diversely substituted and protected fluorinated piperidine derivatives has been carried out using NMR spectroscopy to understand their conformational behavior. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. By using a chiral stationary phase, the two enantiomers of a this compound racemate can be resolved, and their relative amounts quantified.

The control of the C-3 and C-4 stereocenters is intrinsically linked to the synthetic strategy employed. As discussed in the previous sections, the choice of starting materials, reagents, and catalysts in diastereoselective and enantioselective reactions directly dictates the stereochemical outcome at these positions. For instance, in the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists, the alkylation of a metalloenamine proceeded with high regio- and stereospecificity to afford the trans-3,4-dimethyl-4-aryl-1,2,3,4-tetrahydropyridine, which was then converted to the final product. nih.gov

Influence of Reaction Conditions on Stereochemical Outcomes

The stereochemical outcome of a reaction can be highly sensitive to the specific conditions employed. Factors such as temperature, solvent, catalyst, and the nature of protecting groups can all play a significant role in determining the diastereomeric and enantiomeric ratios of the products.

In Lewis acid-catalyzed reactions, the choice of the Lewis acid itself can influence the product distribution. For the ene cyclization of 4-aza-1,7-dienes, a fine balance was observed between the desired ene cyclization and a competing hetero-Diels-Alder reaction, with the product distribution being influenced by the activating group on the enophile, the nature of the ene component, and the Lewis acid used. nih.gov

In the context of asymmetric hydrogenation, the selection of the chiral ligand is paramount. The high enantioselectivity achieved in the synthesis of cis-4-amino-3-fluoro-1-methylpiperidine was directly attributed to the use of the Walphos 003 ligand in combination with a rhodium precursor. acs.org Different ligands would likely lead to different enantiomeric excesses and potentially even different diastereoselectivities.

Furthermore, the conformational behavior of fluorinated piperidines, which can be influenced by solvent polarity, can also impact the stereochemical course of a reaction. nih.gov The preference for an axial orientation of the fluorine atom in some fluorinated piperidines can direct the approach of reagents, thereby influencing the stereochemistry of subsequent transformations.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. A full suite of NMR experiments would be necessary to assign the stereochemistry and confirm the connectivity of 3,4-Difluoro-4-methylpiperidine.

Proton NMR would reveal the number of distinct proton environments and their multiplicities (singlet, doublet, triplet, etc.), which arise from spin-spin coupling with neighboring protons and fluorine atoms. The integration of the signals would correspond to the number of protons in each environment. Key expected features would include signals for the methyl group, the protons on the piperidine (B6355638) ring, and the N-H proton. The coupling constants (J-values) between adjacent protons and between protons and fluorine atoms would be crucial for determining the relative stereochemistry of the substituents.

Carbon-13 NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the piperidine ring would be significantly influenced by the presence of the electronegative fluorine atoms. Furthermore, the signals for the carbons bonded to fluorine would appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), and adjacent carbons would show smaller two-bond couplings (²JCF). These couplings are invaluable for confirming the positions of the fluorine atoms.

Fluorine-19 NMR is essential for directly observing the fluorine environments. The spectrum would show distinct signals for the two fluorine atoms, and their chemical shifts would be indicative of their electronic environment. Coupling between the two fluorine atoms (JFF) and coupling to nearby protons (JHF) would provide critical information for stereochemical assignment.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, identifying which protons are adjacent to each other in the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, which is vital for determining the stereochemical arrangement of the substituents on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion with high precision. This data allows for the unambiguous confirmation of the molecular formula, C₆H₁₁F₂N, by comparing the experimentally measured mass to the calculated theoretical mass.

| Technique | Expected Data |

| HRMS | Precise mass of the molecular ion to confirm the elemental composition. |

Vibrational Spectroscopy (IR, Raman) for Characteristic Modes

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups within the molecule.

IR Spectroscopy would be expected to show characteristic absorption bands for N-H stretching, C-H stretching of the alkyl and methyl groups, and C-F stretching vibrations.

| Spectroscopy | Expected Vibrational Modes |

| IR | N-H stretch, C-H stretch, C-F stretch |

| Raman | Symmetric C-F stretch, ring breathing modes |

Computational Chemistry in the Study of 3,4 Difluoro 4 Methylpiperidine

Quantum Mechanical (QM) Modeling of Electronic Structure and Reactivity

Quantum mechanical modeling provides a foundational understanding of a molecule's properties based on the principles of quantum theory. These methods are instrumental in elucidating the electronic structure and predicting the reactivity of 3,4-Difluoro-4-methylpiperidine.

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of molecules like this compound. By employing functionals such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or cc-pVTZ), the equilibrium geometry of the molecule can be determined with high precision. These calculations typically reveal that the piperidine (B6355638) ring adopts a chair conformation to minimize steric strain. The orientation of the fluorine and methyl substituents (axial vs. equatorial) is a critical aspect of the ground state geometry, with DFT methods being crucial for predicting the most stable conformer.

Table 1: Predicted Ground State Properties of this compound (Chair Conformation) using DFT

| Property | Predicted Value (Illustrative) |

| C-F Bond Length (axial) | 1.40 Å |

| C-F Bond Length (equatorial) | 1.39 Å |

| C-C-F Bond Angle | 109.5° |

| C-N-C Bond Angle | 111.0° |

| Dipole Moment | 2.5 D |

Note: The values in this table are illustrative and representative of typical DFT calculations for fluorinated piperidines.

For even higher accuracy, particularly in energetic calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) theory are employed. While computationally more demanding than DFT, these methods provide benchmark-quality data on the relative energies of different conformers. For this compound, ab initio calculations can precisely quantify the energetic penalty of placing the methyl or fluoro groups in axial positions, taking into account subtle electronic effects like hyperconjugation and electrostatic interactions. These analyses are critical for understanding the conformational landscape of the molecule in the gas phase.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods excel at describing static molecular properties, Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound in a condensed phase, such as in a solvent. Using force fields like GAFF or OPLS, MD simulations can model the conformational changes of the piperidine ring over time, including ring-flipping events. These simulations provide insights into how the molecule explores its conformational space and how interactions with solvent molecules influence its preferred shapes. This information is invaluable for understanding how the molecule might interact with a biological target.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective at predicting spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework, the ¹H, ¹³C, and ¹⁹F NMR spectra can be simulated. These predicted spectra can be compared with experimental data to confirm the stereochemistry of the molecule, for instance, by distinguishing between axial and equatorial fluorine atoms, which are expected to have significantly different chemical shifts.

Table 2: Predicted NMR Chemical Shifts for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (H-C3, axial) | 4.8 |

| ¹H (H-C3, equatorial) | 4.6 |

| ¹³C (C3) | 92.0 |

| ¹³C (C4) | 95.0 |

| ¹⁹F (F-C3) | -180 |

| ¹⁹F (F-C4) | -175 |

Note: These are illustrative values. Actual chemical shifts depend on the specific conformer and the computational method used.

Theoretical Insights into Fluorine's Electronic Effects

The introduction of two fluorine atoms to the piperidine ring in this compound induces significant electronic perturbations. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these effects. nih.govresearchgate.net NBO analysis can quantify the strong electron-withdrawing inductive effect of the fluorine atoms, which decreases the basicity of the piperidine nitrogen. nih.gov Furthermore, it can reveal the presence of hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair into the antibonding orbital of the C-F bond (n -> σ*C-F). researchgate.net These interactions can play a crucial role in stabilizing specific conformations, for example, favoring an axial orientation of the fluorine atom. nih.gov

Chemoinformatics and Property Prediction for Fluorinated Piperidines

Chemoinformatics applies computational methods to analyze large datasets of chemical compounds and predict their properties. For libraries of fluorinated piperidines, including this compound, chemoinformatics tools can rapidly predict key drug-like properties. acs.org These include the partition coefficient (logP), which is a measure of lipophilicity, the topological polar surface area (TPSA), which correlates with membrane permeability, and the acid dissociation constant (pKa), which determines the ionization state of the molecule at physiological pH. nih.govacs.org These predictions are instrumental in the early stages of drug discovery for prioritizing compounds with desirable pharmacokinetic profiles. acs.org

Table 3: Predicted Physicochemical Properties of Fluorinated Piperidines

| Compound | Predicted pKa | Predicted logP |

| Piperidine | 11.2 | 0.9 |

| 3-Fluoropiperidine (B1141850) | 9.5 | 0.6 |

| This compound | 8.7 (estimated) | 1.1 (estimated) |

Note: Values for this compound are estimated based on trends observed in other fluorinated piperidines.

Synthetic Utility and Applications of 3,4 Difluoro 4 Methylpiperidine As a Research Scaffold

Role as a Chiral Building Block in Stereoselective Synthesis

The existence of enantiomerically pure forms of 4,4-difluoro-3-methylpiperidine, specifically (3S)-4,4-difluoro-3-methyl-piperidine (CAS 2381280-85-7) and its (R)-enantiomer, underscores its potential as a chiral building block. chemscene.comachemblock.com Chiral piperidine (B6355638) frameworks are crucial components in a vast array of pharmaceuticals and bioactive molecules. The stereochemistry of substituents on the piperidine ring often plays a critical role in determining the biological activity and selectivity of a drug candidate.

While no specific studies detailing the use of enantiopure 3,4-Difluoro-4-methylpiperidine in stereoselective synthesis have been found, the principle of its application would involve its incorporation into a larger molecule where the defined stereocenter at C3 directs the stereochemical outcome of subsequent transformations or provides a fixed spatial orientation for interaction with a biological target. The synthesis of complex molecules often relies on such pre-existing stereocenters to build molecular complexity in a controlled manner.

Precursor to Structurally Diverse Fluorinated Compounds

The strategic placement of fluorine atoms in drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, pKa, and binding affinity. The gem-difluoro group at the C4 position of this compound can significantly influence the conformational preferences of the piperidine ring and the basicity of the nitrogen atom.

Although direct examples of the use of this compound as a precursor are not extensively documented, research on analogous structures provides insights. For instance, a study on the synthesis of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine (B1211576) D4 receptor antagonists highlights the utility of the 4,4-difluoropiperidine (B1302736) scaffold in generating compounds with high receptor affinity and selectivity. nih.govchemrxiv.org This suggests that this compound could similarly serve as a starting material for the synthesis of novel, structurally diverse fluorinated compounds with potential applications in neuroscience and other therapeutic areas. The methyl group at the C3 position offers an additional vector for structural modification compared to its unmethylated counterpart.

Derivatization Strategies for Expanding Molecular Complexity

The synthetic utility of a building block is largely determined by the ease and variety of its derivatization. For this compound, the secondary amine within the piperidine ring is the primary site for derivatization. Standard organic chemistry transformations can be applied to expand its molecular complexity.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagent/Conditions | Potential Product Class |

| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | N-Alkyl/N-Arylalkyl piperidine derivatives |

| N-Acylation | Acyl chlorides, Carboxylic acids with coupling agents | N-Acyl piperidine derivatives (Amides) |

| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig amination) | N-Aryl piperidine derivatives |

| N-Sulfonylation | Sulfonyl chlorides | N-Sulfonyl piperidine derivatives (Sulfonamides) |

While these are standard transformations for secondary amines, specific examples of these derivatizations on this compound are not readily found in the surveyed literature. The electronic effects of the gem-difluoro group might influence the reactivity of the piperidine nitrogen, potentially requiring optimization of reaction conditions.

Applications in Academic Method Development

A key application for novel building blocks is in the development of new synthetic methodologies. The unique structural and electronic properties of fluorinated compounds can be exploited to explore new chemical reactions or to serve as test substrates for novel catalytic systems.

Currently, there are no published studies where this compound has been explicitly used for academic method development. However, the broader class of fluorinated piperidines has been the subject of synthetic methodology research. For example, methods for the synthesis of 4-substituted 3,3-difluoropiperidines have been developed, indicating academic interest in accessing such fluorinated heterocyclic systems. nih.gov It is plausible that as this compound becomes more widely accessible, it may be incorporated into such methodology studies, for instance, to probe the effect of the C3-methyl substituent on reaction outcomes.

Emerging Research Trends and Future Prospects for 3,4 Difluoro 4 Methylpiperidine Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of fluorinated piperidines has traditionally relied on methods that can be resource-intensive and generate hazardous waste. nih.gov Consequently, a major trend in the field is the development of greener and more sustainable synthetic routes.

One promising approach involves the catalytic hydrogenation of readily available fluoropyridine precursors. acs.orgnih.gov This method offers a more atom-economical and environmentally benign alternative to classical fluorination techniques. rsc.org Researchers have successfully employed heterogeneous palladium catalysts for the selective reduction of fluoropyridines, demonstrating high yields and diastereoselectivities. acs.orgnih.gov A significant advantage of this approach is its tolerance to air and moisture, which simplifies the reaction setup and reduces the need for stringent anhydrous conditions. acs.orgnih.gov

Another key strategy in green synthesis is the use of environmentally friendly reaction media. Deep eutectic solvents (DES), such as a mixture of glucose and urea, have been explored as inexpensive and effective media for the synthesis of piperidin-4-one derivatives, which can be precursors to compounds like 3,4-Difluoro-4-methylpiperidine. asianpubs.org These solvents are often biodegradable and have low toxicity, aligning with the principles of green chemistry.

Furthermore, multi-component reactions (MCRs) are being investigated for the efficient and rapid parallel synthesis of fluorinated aminopyridine compounds, which can also serve as building blocks. rsc.org MCRs offer the advantage of combining multiple reaction steps into a single pot, reducing solvent usage, energy consumption, and waste generation. rsc.org

| Green Chemistry Approach | Key Features | Representative Precursors/Intermediates |

| Catalytic Hydrogenation | Use of heterogeneous catalysts (e.g., Palladium), high atom economy, tolerance to air and moisture. acs.orgnih.gov | Fluoropyridines acs.orgnih.gov |

| Deep Eutectic Solvents | Inexpensive, biodegradable, and low toxicity reaction media. asianpubs.org | Piperidin-4-one derivatives asianpubs.org |

| Multi-component Reactions | One-pot synthesis, reduced waste, and energy consumption. rsc.org | Fluorinated 2-aminopyridines rsc.org |

Exploration of Novel Reactivities and Transformations

The unique electronic properties conferred by the fluorine atoms in this compound open up avenues for exploring novel chemical reactions and transformations. The diastereoselective synthesis of substituted monofluorinated piperidines often requires precursors with pre-defined stereochemistry. nih.gov

A significant breakthrough has been the development of a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov This strategy allows for the highly diastereoselective formation of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. nih.gov The process involves the dearomatization of the pyridine (B92270) ring followed by complete saturation through hydrogenation, providing access to a wide range of substituted fluorinated piperidines. nih.govsciencedaily.com

Researchers are also investigating the impact of fluorination on the reactivity of the piperidine (B6355638) ring itself. For instance, the presence of fluorine atoms can influence the basicity of the nitrogen atom, which in turn can affect its participation in various chemical reactions. nih.gov This modulation of pKa is a critical factor in drug design, as it can influence properties like target binding and membrane permeability. nih.gov

Furthermore, the development of methods for the direct and selective introduction of fluorine atoms into aliphatic carboxylic acids, which can be precursors to fluorinated heterocycles, represents another area of active research. idw-online.de This involves the design of innovative catalysts and reagents to achieve selective carbon-fluorine bond formation. idw-online.de

| Transformation | Catalyst/Reagent | Key Outcome |

| Dearomatization-Hydrogenation (DAH) | Rhodium catalyst nih.gov | Highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.gov |

| Catalytic C-H Amination | Copper complexes acs.org | Synthesis of piperidines via intramolecular C-H amination of N-fluoride amides. acs.org |

| Direct C-H Fluorination | Palladium catalysts idw-online.de | Selective introduction of fluorine into aliphatic carboxylic acids. idw-online.de |

Advanced Computational Tools for Design and Prediction

Computational chemistry is playing an increasingly vital role in the design and prediction of the properties and reactivity of fluorinated molecules like this compound. These tools enable researchers to understand the conformational behavior of these molecules and predict their physicochemical properties, which is crucial for applications in drug discovery and materials science. nih.gov

NMR spectroscopy, in conjunction with computational investigations, has been used to systematically study the conformational preferences of a series of diversely substituted and protected fluorinated piperidine derivatives. nih.gov These studies have revealed that factors such as charge-dipole interactions, hyperconjugation, and, significantly, solvation and solvent polarity play a major role in determining the conformational behavior. nih.gov

Chemoinformatic tools are being employed to evaluate the effect of fluorination on various molecular properties. nih.gov For example, the pKa values of fluorinated piperidines have been calculated to assess how fluorine substitution lowers their basicity, a property correlated with reduced affinity for hERG channels and thus lower cardiac toxicity risk. nih.gov Additionally, properties like "lead-likeness" and three-dimensionality are evaluated to assess their suitability as fragments for drug design. nih.gov

Molecular docking and other in silico methods are used to predict the binding affinity and interaction patterns of piperidine derivatives with biological targets. nih.govresearchgate.net This allows for the rational design of more potent and selective inhibitors for various enzymes and receptors. nih.gov For instance, in silico studies have guided the synthesis of piperidine-dihydropyridine hybrids as potential anticancer agents. researchgate.net

| Computational Tool/Method | Application | Predicted/Studied Property |

| NMR Spectroscopy & Computational Analysis | Understanding conformational behavior nih.gov | Axial/equatorial preference of fluorine, influence of solvent polarity nih.gov |

| Chemoinformatics | Evaluating drug-like properties nih.gov | pKa, lead-likeness, three-dimensionality nih.gov |

| Molecular Docking | Predicting protein-ligand interactions nih.gov | Binding affinity, interaction patterns with enzyme active sites nih.gov |

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the growing demand for fluorinated piperidines in various industries, there is a need for scalable and efficient manufacturing processes. The integration of flow chemistry and automation offers a promising solution to this challenge.

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for higher yields and purities. While specific examples for this compound are still emerging, the principles of flow chemistry are being applied to the synthesis of related heterocyclic compounds.

Automation, in conjunction with flow chemistry, can enable the rapid optimization of reaction conditions and the on-demand synthesis of libraries of fluorinated piperidine derivatives for high-throughput screening. Automated platforms can precisely control reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to more reproducible and reliable synthetic outcomes.

The development of robust and scalable methods, such as the palladium-catalyzed hydrogenation of fluoropyridines, is a crucial first step towards the implementation of flow chemistry for the synthesis of compounds like this compound. acs.org The tolerance of such reactions to air and moisture makes them particularly amenable to continuous processing environments. acs.org As research in this area progresses, the integration of these advanced manufacturing technologies will be instrumental in making these valuable chemical entities more accessible for a wide range of applications.

| Technology | Advantages for Synthesis | Potential Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, higher yields, potential for automation. | Scalable and continuous production from fluorinated precursors. |

| Automation | Rapid reaction optimization, high-throughput synthesis, improved reproducibility. | On-demand synthesis of derivative libraries for screening. |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.